molecular formula C10H14 B1465322 tert-Butylbenzene-d14 CAS No. 209963-71-3

tert-Butylbenzene-d14

Cat. No.: B1465322
CAS No.: 209963-71-3
M. Wt: 148.3 g/mol
InChI Key: YTZKOQUCBOVLHL-UYAILFBOSA-N
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Description

tert-Butylbenzene-d14 is a deuterated form of tert-butylbenzene, an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group, where the hydrogen atoms are replaced with deuterium atoms (heavy hydrogen). This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butylbenzene-d14 can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction proceeds as follows:

    Preparation of tert-butyl chloride: tert-butanol is reacted with concentrated hydrochloric acid (HCl) to form tert-butyl chloride through an S_N1 reaction.

    Friedel-Crafts Alkylation: The prepared tert-butyl chloride is then reacted with benzene in the presence of anhydrous aluminum chloride to form tert-butylbenzene

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZKOQUCBOVLHL-UYAILFBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15 g (0.1 mol) of t-butylphenol, 6.31 g (0.21 mol) of p-formaldehyde and 10.24 g (0.11 mol) of aniline were added to a 100 ml one-neck round-bottom flask and mixed in an oil bath at 90° C. When the initially opaque mixture became a dark brown transparent gel type material after about 30 minutes, the reaction was quenched using tetrahydrofuran (THF), and then the mixture was cooled to room temperature. The cooled crude product was base-washed twice through a solvent extraction using a 1N NaOH aqueous solution, and washed once with deionized water. After washing, the organic layer was dried with MgSO4 and filtered. The residual solution was dried using a rotary evaporator to remove the solvent, and the purified product was dried in a vacuum oven at 40° C. for 6 hours to obtain t-BuPh-a.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzene was alkylated with isobutylene in batch-type reactor. The reactor was loaded with 1.25 g of Beta Zeolite CP 814E (Zeolyst International) and 55.5 mL (48.75 g) of benzene, sealed into the reactor, and the reactor was then purged with nitrogen. 11.4 g of isobutylene were then loaded into the reactor and the reactor was pressurized with N2 to 500 psi. The reaction was carried out at 180° C. for 2 hours. The reactor was then cooled to room temperature, depressurized and the liquid product was analyzed by GC. t-Butylbenzene was produced in 38% yield.
[Compound]
Name
Zeolite CP 814E
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
55.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylbenzene-d14
Reactant of Route 2
tert-Butylbenzene-d14
Reactant of Route 3
tert-Butylbenzene-d14
Reactant of Route 4
tert-Butylbenzene-d14
Reactant of Route 5
tert-Butylbenzene-d14
Reactant of Route 6
tert-Butylbenzene-d14

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